molecular formula C13H16BrNO3 B2873508 tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1913261-00-3

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B2873508
CAS No.: 1913261-00-3
M. Wt: 314.179
InChI Key: BVODSCCVOQXLGX-UHFFFAOYSA-N
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Description

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a brominated benzoxazine derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₃H₁₆BrNO₃, and it has a molecular weight of 314.17 g/mol . The compound is characterized by a bicyclic benzo[b][1,4]oxazine core substituted with a bromine atom at the 8-position and a tert-butyloxycarbonyl (Boc) group at the 4-position. It serves as a key intermediate in medicinal chemistry for synthesizing TRPA1 inhibitors and other bioactive molecules, as evidenced by its use in patent applications .

The compound is synthesized via nucleophilic substitution or coupling reactions, such as the reaction of tert-butyl 8-(2-(diphenylmethylene)hydrazinyl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate with brominating agents, yielding an 82.3% isolated product . Its stability under dry, low-temperature storage conditions (2–8°C) makes it suitable for laboratory use .

Properties

IUPAC Name

tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVODSCCVOQXLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can be achieved through several methods. One common approach involves the regioselective synthesis via a copper(I) catalyzed one-pot reaction. This method typically involves the reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The reaction conditions often include the use of copper(I) catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine and triethylamine in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized benzoxazine derivatives.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a chemical compound that belongs to the benzoxazine class, which are heterocyclic compounds with an oxygen and nitrogen atom in a six-membered ring fused to a benzene ring. This compound is characterized by a tert-butyl group, a bromine atom, and a carboxylate group, making it a versatile molecule in synthetic chemistry and various scientific applications.

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry It serves as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
  • Biology It is investigated for its potential biological activities, including antibacterial and anticancer properties.
  • Medicine It is explored for potential therapeutic applications, particularly in the development of new drugs.
  • Industry It is utilized in the production of specialty chemicals and materials with specific properties.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Oxidation It can be oxidized using reagents like iodine and triethylamine, leading to the formation of oxidized derivatives.
  • Reduction Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The brominated benzoxazine scaffold is chemically versatile, with variations in substituent positions and functional groups leading to distinct properties. Below is a comparative analysis with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate 719310-31-3 C₁₃H₁₆BrNO₃ 314.17 Bromine at 8-position; Boc-protected nitrogen; high synthetic utility
tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate 1220039-59-7 C₁₃H₁₆BrNO₃ 314.17 Bromine at 7-position; positional isomer with altered reactivity
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate 719310-31-3 C₁₃H₁₆BrNO₃ 314.17 Bromine at 6-position; similar molecular weight but distinct regiochemistry
tert-Butyl 8-amino-2-methyl-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate 885268-75-7 C₁₄H₁₈N₂O₃ 278.31 Amino group at 8-position; methyl substituent enhances lipophilicity
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid 2253853-12-0 C₁₀H₈ClNO₄ 241.63 Chloro substitution; carboxylic acid functionality for conjugation

Key Differences and Implications

Substituent Position: Bromine at the 8-position (target compound) vs. 6- or 7-position (isomers) alters electronic and steric profiles. For example, the 8-bromo derivative may exhibit enhanced reactivity in Suzuki-Miyaura couplings due to proximity to the Boc group .

Functional Groups: Replacement of bromine with an amino group (CAS 885268-75-7) introduces nucleophilic character, enabling amide bond formation . Chloro and carboxylic acid derivatives (e.g., 2253853-12-0) are tailored for electrophilic substitution or bioconjugation, respectively .

Pharmacological Relevance :

  • Pyrimido[4,5-b][1,4]oxazine-4,6-dione derivatives (e.g., TRPA1 inhibitors in patents EP 3807266 B1) highlight the scaffold’s utility in drug discovery. Brominated variants like the target compound are precursors for such bioactive molecules .

Synthetic Accessibility: The target compound’s synthesis (82.3% yield) is more efficient compared to analogues requiring multi-step protection/deprotection strategies, such as amino-substituted derivatives .

Biological Activity

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a member of the benzoxazine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound features a fused heterocyclic ring containing nitrogen and oxygen, making it a versatile scaffold for drug development. The presence of a bromine atom and a tert-butyl group enhances its reactivity and solubility in organic solvents.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, particularly its anticancer properties. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Line Studies : In vitro studies using HepG2 liver cancer cells revealed that certain derivatives of benzoxazines, including this compound, can inhibit cell growth under hypoxic conditions. For example, a related compound demonstrated an IC50 value of 87 μM against hypoxic cells while sparing normoxic cells at concentrations greater than 600 μM .
  • Mechanism of Action : The mechanism involves downregulation of key hypoxia-inducible factors (HIFs) such as HIF-1α and VEGF, which are crucial for tumor growth and survival in low oxygen environments . This suggests that the compound may interfere with the tumor's adaptation to hypoxia, a common feature in solid tumors.

Other Biological Activities

Beyond anticancer properties, benzoxazine derivatives have shown a range of biological activities:

  • Antibacterial and Antifungal Activities : Some studies have reported that benzoxazine derivatives possess antibacterial properties against various pathogens. Their effectiveness can be attributed to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .
  • Neuroprotective Effects : Certain benzoxazines have been evaluated for their neuroprotective properties. These compounds may exert antioxidant effects or inhibit pathways leading to neurodegeneration .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it is essential to compare it with similar compounds:

Compound NameStructureAnticancer ActivityOther Activities
This compoundStructureIC50 ~87 μM (hypoxic)Antibacterial
Benzoxazine derivative XStructureIC50 ~50 μM (hypoxic)Neuroprotective
Benzoxazine derivative YStructureIC50 >600 μM (normoxic)Antifungal

Case Studies

Several case studies have highlighted the efficacy of benzoxazine derivatives in clinical settings:

  • Study on Hypoxic Tumor Cells : A study demonstrated that specific derivatives could selectively target hypoxic tumor cells while minimizing damage to normal cells. This selectivity is crucial for developing therapies with fewer side effects .
  • Antitubercular Activity Evaluation : A related study evaluated the antitubercular activity of synthesized benzoxazine derivatives against Mycobacterium tuberculosis. Some compounds showed promising results with significant inhibition rates .

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